![molecular formula C11H7FO2 B1487892 2-Fluoro-5-(furan-3-yl)benzaldehyde CAS No. 1340432-24-7](/img/structure/B1487892.png)
2-Fluoro-5-(furan-3-yl)benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of furans and benzofurans bearing a fluorine atom or a trifluoromethyl group attracts significant attention due to their important pharmacological properties . The direct fluorination of furan proceeds non-selectively . The reaction of 2,3-dibromo-1-propenes with β-ketoesters and 1,3-diketones, respectively, in DMF at 120 °C using Cs2CO3 as a base and hydroquinone as an additive delivers 2,3,5-trisubstituted furans and related compounds with good yields via an intermolecular C-allylation followed by an intramolecular Ullmann type O-vinylation and a double bond .Molecular Structure Analysis
The molecular formula of 2-Fluoro-5-(furan-3-yl)benzaldehyde is C11H7FO2. The molecular weight is 190.17 g/mol . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The reaction of difluorocarbene, generated by thermal decomposition of sodium chlorodifluoroacetate, with 2-benzylidene-5α-cholestan-3-one and related substrates afforded 3-fluoro-2-phenylfuran fused to steroid fragment via C4-C5 bond . 2-Benzylidenecyclohexanone reacted similarly with difluorocarbene yielding 3-fluoro-2-phenyl-4,5,6,7 .Scientific Research Applications
Synthesis of Fluorofurans and Fluorobenzofurans
FFB, being a fluorinated aldehyde containing a furan group, plays a significant role in the synthesis of fluorofurans and fluorobenzofurans . These compounds are known for their important pharmacological properties .
Pharmacological Applications
Furans and benzofurans bearing a fluorine atom or a trifluoromethyl group attract significant attention due to their important pharmacological properties . For example, some fluorofurans have shown to inhibit HIV-1 reverse transcriptase at nanomolar level .
Antimalarial Activity
Certain fluorofurans reveal antimalarial activity . This makes FFB a potential candidate for research in the development of new antimalarial drugs.
Antibacterial Properties
Derivatives of furans demonstrate antibacterial properties . FFB, being a furan derivative, could be used in the synthesis of new antibacterial agents .
Antifungal Activity
Furan derivatives also exhibit antifungal properties . Therefore, FFB could be explored for its potential in antifungal drug development.
Antiviral Properties
As mentioned earlier, certain fluorofurans inhibit HIV-1 reverse transcriptase . This suggests that FFB could be used in the research and development of new antiviral drugs.
Chemical Agent in Various Research Fields
FFB is a chemical agent that has recently gained attention in the scientific community due to its diverse range of properties and potential applications. It has unique features, making it a promising candidate for use in various research fields.
Development of New Drugs
The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs . Given the remarkable therapeutic efficacy of furan-related medicines, FFB could be used in the development of numerous innovative therapeutic agents .
properties
IUPAC Name |
2-fluoro-5-(furan-3-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-11-2-1-8(5-10(11)6-13)9-3-4-14-7-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQBPIYNKNXQKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(furan-3-yl)benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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